erythro-Guaiacylglycerol erythro-Guaiacylglycerol (-)-(7R,8S)-guaiacylglycerol is the (-)-(7R,8S)-stereoisomer of guaiacylglycerol. It has been isolated from the stems of Sinocalamus affinis. It has a role as a plant metabolite.
(1R,2S)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol is a natural product found in Bambusa emeiensis with data available.
Brand Name: Vulcanchem
CAS No.: 38916-91-5
VCID: VC0055119
InChI: InChI=1S/C10H14O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,10-14H,5H2,1H3/t8-,10+/m0/s1
SMILES: COC1=C(C=CC(=C1)C(C(CO)O)O)O
Molecular Formula: C₁₀H₁₄O₅
Molecular Weight: 214.22

erythro-Guaiacylglycerol

CAS No.: 38916-91-5

Cat. No.: VC0055119

Molecular Formula: C₁₀H₁₄O₅

Molecular Weight: 214.22

* For research use only. Not for human or veterinary use.

erythro-Guaiacylglycerol - 38916-91-5

Specification

CAS No. 38916-91-5
Molecular Formula C₁₀H₁₄O₅
Molecular Weight 214.22
IUPAC Name (1R,2S)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol
Standard InChI InChI=1S/C10H14O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,10-14H,5H2,1H3/t8-,10+/m0/s1
SMILES COC1=C(C=CC(=C1)C(C(CO)O)O)O
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Introduction

Chemical Structure and Stereochemistry

Erythro-guaiacylglycerol exists in the erythro configuration, characterized by specific stereochemistry at the glycerol C-1 and C-2 positions. Its molecular formula is C₁₀H₁₄O₅, though structural variations occur depending on substitution patterns . The compound is part of the β-O-4 lignin subunit, a key structural motif in lignocellulose .

Key structural features include:

  • Glycerol backbone: A triol core with hydroxyl groups at C-1, C-2, and C-3.

  • Guaiacyl substituents: Aromatic rings with methoxy and hydroxyl groups attached to the glycerol.

The erythro configuration distinguishes it from the threo diastereomer, influencing reactivity and biological interactions .

Synthesis and Production Methods

Erythro-guaiacylglycerol is isolated from plant sources or synthesized via enzymatic and chemical routes:

Natural Sources

  • Seed shells of Hevea brasiliensis: A primary natural source .

  • Lignin-rich biomass: Present in softwood lignin, where it participates in β-O-4 linkages .

Synthetic Pathways

  • Enzymatic Oxidation:

    • Horseradish peroxidase catalyzes oxidative coupling of coniferyl alcohol to form β-O-4 structures.

  • Chemical Synthesis:

    • Alkaline nitrobenzene (AN) oxidation: Converts lignin models into guaiacylglycerol intermediates under high pH and temperature .

Role in Lignin Degradation and Vanillin Production

Erythro-guaiacylglycerol serves as a critical intermediate in lignin valorization, particularly in vanillin synthesis:

PathwayIntermediatesConditionsVanillin YieldDeuterium Incorporation (R D/H)
Enol Ether RouteE/Z*-2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]phenol (EE)4.0 M NaOH, 120°C, O₂ Moderate0.25 (from EE)
Direct Cleavage RouteGuaiacylglycerol (GGL)High OH⁻ concentration (dianion formation) Higher1.04 (from GG)

Key Findings:

  • Dianion-mediated cleavage: Under alkaline conditions, guaiacylglycerol forms via β-ether cleavage of a dianion intermediate, bypassing enol ether pathways .

  • Deuterium exchange: Significant α-hydrogen exchange occurs during oxidation, indicating solvent participation in vanillin formation .

Reaction Kinetics and Stability

The compound’s reactivity is influenced by pH, temperature, and catalysts:

Hydrolysis Kinetics

CatalystSubstrateActivation Energy (kcal/mol)Rate (Relative to HCl)
HClGuaiacylglycerol-P (2-methoxyphenyl) ether36.11.0
AlCl₃Veratryl analogue35.50.25

Observations:

  • First-order kinetics: HCl-catalyzed hydrolysis follows first-order dependence on catalyst and substrate .

  • Solvent effects: Rates are higher in dioxane-water than ethanol-water media .

Biological Activities and Applications

While direct biological data on erythro-guaiacylglycerol is limited, related lignans exhibit:

  • Antioxidant properties: Scavenge free radicals (e.g., IC₅₀ = 7.76 µM for similar compounds).

  • Proangiogenic effects: Neolignans with β-O-4 linkages promote endothelial cell tubule formation .

Industrial Relevance and Future Directions

Lignin Valorization

  • Vanillin production: Erythro-guaiacylglycerol serves as a precursor in alkaline aerobic oxidation, offering a sustainable route to bio-based aromatics .

  • Catalyst optimization: Tuning reaction conditions (e.g., NaOH concentration) to maximize vanillin yields while minimizing byproducts .

Challenges and Opportunities

  • Stability issues: Guaiacylglycerol is unstable under prolonged light exposure or >4°C storage.

  • Enzymatic engineering: Exploring microbial pathways (e.g., Sphingobium sp. SYK-6) for targeted degradation .

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